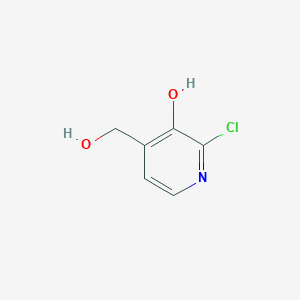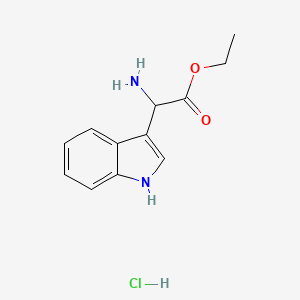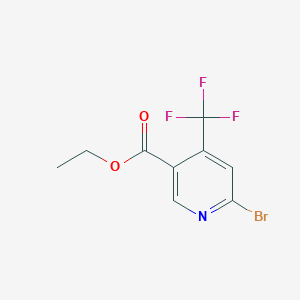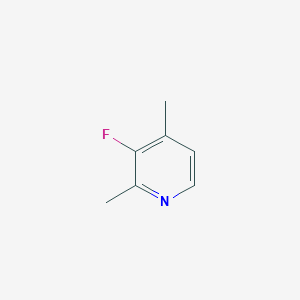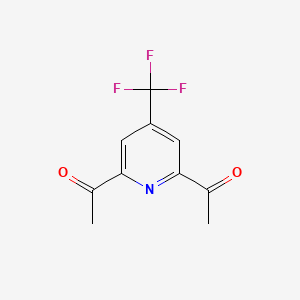
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride typically involves the cyclization of amido-nitriles. One novel protocol for this synthesis involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of multi-component reactions and catalysts to achieve high yields and purity. The use of erbium triflate as a catalyst has been reported to enable the synthesis of highly substituted imidazole derivatives in excellent yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and various reducing agents for reduction. The reaction conditions are typically mild to moderate, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TBHP in the presence of acetophenones and benzylic amines can lead to the formation of 1,2,4-trisubstituted imidazoles .
Applications De Recherche Scientifique
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1H-imidazole: Another phenylimidazole compound with similar structural features.
1H-Pyrazole-1-carboximidamide hydrochloride: A related compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-Phenyl-1H-imidazole-4-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11ClN4 |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
1-phenylimidazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H10N4.ClH/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8;/h1-7H,(H3,11,12);1H |
Clé InChI |
QQOAPUNNKFTPAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


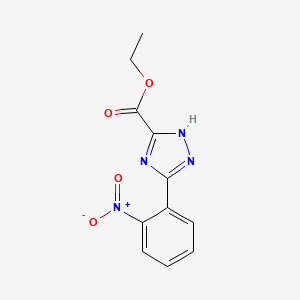
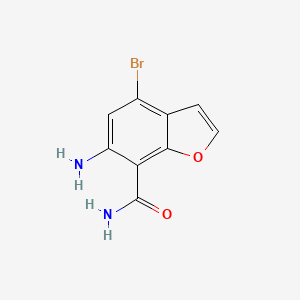

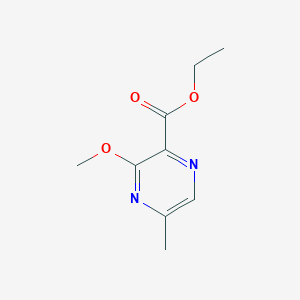
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)

